2-Propen-1-one, 1-phenyl-3-(2-thienyl)-

Übersicht

Beschreibung

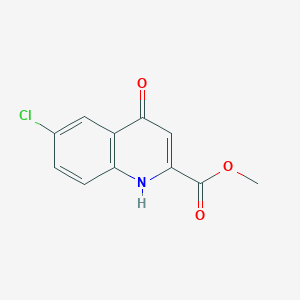

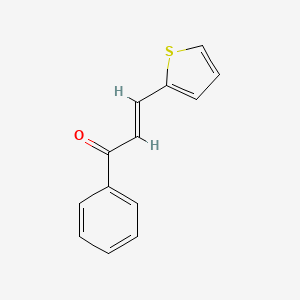

“2-Propen-1-one, 1-phenyl-3-(2-thienyl)-” is a chemical compound with the molecular formula C13H10OS . It has a molecular weight of 214.283 Da . The compound is also known by its IUPAC name, (E)-1-phenyl-3-(2-thienyl)-2-propen-1-one .

Synthesis Analysis

The synthesis of “2-Propen-1-one, 1-phenyl-3-(2-thienyl)-” involves several precursor compounds such as 2-Acetylthiophene, Benzaldehyde, Thiophene (SIV), Ciprofloxacin H, (1-thiophen-2-y), Acetophenone, and others . The synthesis process has been documented in various literature .Molecular Structure Analysis

The molecular structure of “2-Propen-1-one, 1-phenyl-3-(2-thienyl)-” can be analyzed using its InChI code: 1S/C13H10OS/c14-13(11-5-2-1-3-6-11)9-8-12-7-4-10-15-12/h1-10H/b9-8+ . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

The compound has a density of 1.195g/cm3, a boiling point of 355.2ºC at 760 mmHg, and a melting point of 76-78ºC . Its flash point is 168.6ºC . The compound’s exact mass is 214.04500 and it has a LogP value of 3.64420 .Wissenschaftliche Forschungsanwendungen

Anticancer Therapy

Chalcone derivatives like 1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one have shown promise in anticancer therapy. They are known to exhibit in vitro and in vivo activity against various cancers through multiple mechanisms. These include disrupting cell cycles, regulating autophagy, inducing apoptosis, and modulating immune and inflammatory mediators . The potential of chalcones in cancer treatment is significant, and ongoing research aims to develop them as novel anticancer agents.

Antimicrobial Activity

The antimicrobial properties of chalcone compounds are well-documented. They have been found to possess antibacterial and antifungal activities, which make them valuable in the development of new antimicrobial agents. This is particularly important in the face of rising antibiotic resistance .

Synthesis of Bioactive Compounds

Chalcones serve as precursors for flavonoids and isoflavonoids, which are bioactive compounds with various health benefits. The synthesis of these compounds from chalcones is an area of active research, with implications for nutrition and health .

Organic Synthesis

In organic chemistry, chalcones like 1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one are used in the Claisen-Schmidt condensation reaction. This reaction forms the basis for synthesizing numerous complex organic compounds, which can have applications across different fields of chemistry .

Catalysis

Chalcones can act as catalysts in chemical reactions, such as transfer hydrogenation. This property is explored to develop more efficient and sustainable chemical processes .

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been found to exhibit antidiabetic activity by selectively modulating the protein tyrosine phosphatase 1b (ptp-1b), which prevents the degradation of insulin .

Mode of Action

Based on its structural similarity to other chalcone compounds, it may interact with its targets through a mechanism involving the formation of a covalent bond, leading to the modulation of the target’s activity .

Biochemical Pathways

Given its potential antidiabetic activity, it may be involved in the insulin signaling pathway .

Pharmacokinetics

Its physical and chemical properties such as molecular weight (21428300), density (1195g/cm3), and boiling point (3552ºC at 760mmHg) suggest that it may have good bioavailability .

Result of Action

If it does indeed act on ptp-1b, it could potentially enhance insulin signaling and glucose uptake, thereby exerting antidiabetic effects .

Action Environment

It is known that the compound should be stored in a cool, dry place, away from light .

Eigenschaften

IUPAC Name |

(E)-1-phenyl-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10OS/c14-13(11-5-2-1-3-6-11)9-8-12-7-4-10-15-12/h1-10H/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLDDOTFTMZJIEM-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propen-1-one, 1-phenyl-3-(2-thienyl)- | |

CAS RN |

2910-81-8 | |

| Record name | MLS002704251 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1609271.png)